1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzodioxole, a phenoxy group, and a thienyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 2-methylphenol and an appropriate leaving group.
Formation of the Thienyl Group: The thienyl group can be synthesized through a series of reactions starting from thiophene, involving alkylation and functional group transformations.
Azetidinone Ring Formation: The final step involves the formation of the azetidinone ring through a cyclization reaction, often using a β-lactam precursor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one: can be compared with other azetidinones, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylphenoxy)-4-(3-methylthiophen-2-yl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-14-5-3-4-6-17(14)28-21-20(22-15(2)9-10-29-22)24(23(21)25)12-16-7-8-18-19(11-16)27-13-26-18/h3-11,20-21H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCGFPORNBCDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(C(=O)N2CC3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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